

# Spectroscopic and Synthetic Overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

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## Compound of Interest

Compound Name: 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Cat. No.: B1301623

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## Introduction

**1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**, also known as 2-acetyl-4,6-difluorophenol, is a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. The presence of two fluorine atoms and a hydroxyl group on the phenyl ring imparts unique electronic properties and potential for various chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a summary of available spectroscopic data, outlines a general synthetic approach, and details the experimental protocols for the characterization of this compound.

## Spectroscopic Data

Precise, experimentally-derived spectroscopic data for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** is not widely available in public databases. However, based on the known effects of its functional groups on spectroscopic measurements, the following characteristics can be predicted.

## Mass Spectrometry

Predicted mass spectral data for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone** (Molecular Formula:  $C_8H_6F_2O_2$ ) is available. The predicted monoisotopic mass is 172.03358 Da.

Table 1: Predicted Mass Spectrometry Data

Adduct	m/z
$[M+H]^+$	173.04086
$[M+Na]^+$	195.02280
$[M-H]^-$	171.02630
$[M+NH_4]^+$	190.06740
$[M+K]^+$	210.99674
$[M+H-H_2O]^+$	155.03084
$[M+HCOO]^-$	217.03178
$[M+CH_3COO]^-$	231.04743

## Synthesis

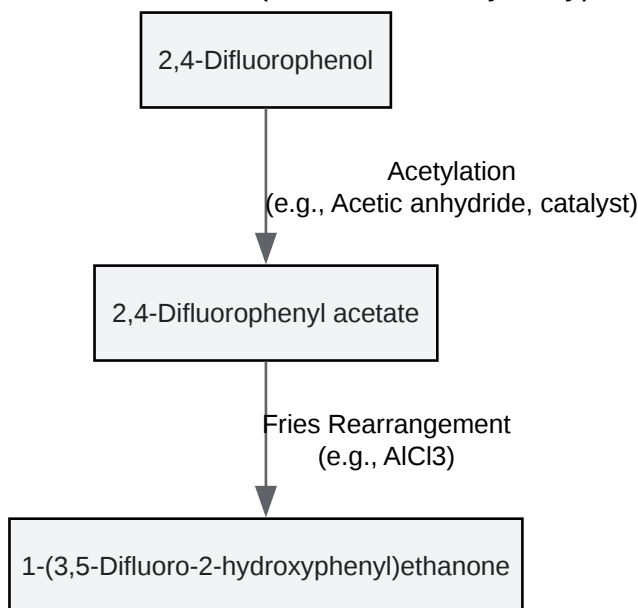
A common route for the synthesis of hydroxylated acetophenones is the Fries rearrangement of a corresponding phenyl acetate. For **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**, a plausible synthetic pathway starts from 2,4-difluorophenol.

## Synthetic Scheme

A general two-step synthesis involves the acetylation of 2,4-difluorophenol to form 2,4-difluorophenyl acetate, followed by a Fries rearrangement to yield the desired product.

Diagram 1: Synthetic Pathway

## General Synthetic Route for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone



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Caption: General synthetic pathway for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

## Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

### Synthesis Protocol

#### Step 1: Acetylation of 2,4-Difluorophenol

- To a solution of 2,4-difluorophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).
- Cool the mixture in an ice bath.
- Slowly add acetyl chloride or acetic anhydride to the cooled mixture.

- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water or a dilute acidic solution.
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluorophenyl acetate.

## Step 2: Fries Rearrangement

- To a reaction vessel, add the 2,4-difluorophenyl acetate obtained from the previous step.
- Add a Lewis acid catalyst, such as anhydrous aluminum chloride ( $\text{AlCl}_3$ ), in portions while keeping the temperature controlled.
- Heat the reaction mixture to promote the rearrangement, with the optimal temperature determined by monitoring the reaction progress by TLC or GC-MS.
- After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**.

## Spectroscopic Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- $^1\text{H}$  NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include a singlet for the methyl protons and multiplets for the aromatic protons, with splitting patterns influenced by fluorine-proton couplings. The hydroxyl proton may appear as a broad singlet.
- $^{13}\text{C}$  NMR Spectroscopy: Acquire the carbon NMR spectrum. Expected signals would include a peak for the methyl carbon, a peak for the carbonyl carbon, and several peaks for the aromatic carbons, with their chemical shifts and multiplicities affected by carbon-fluorine couplings.

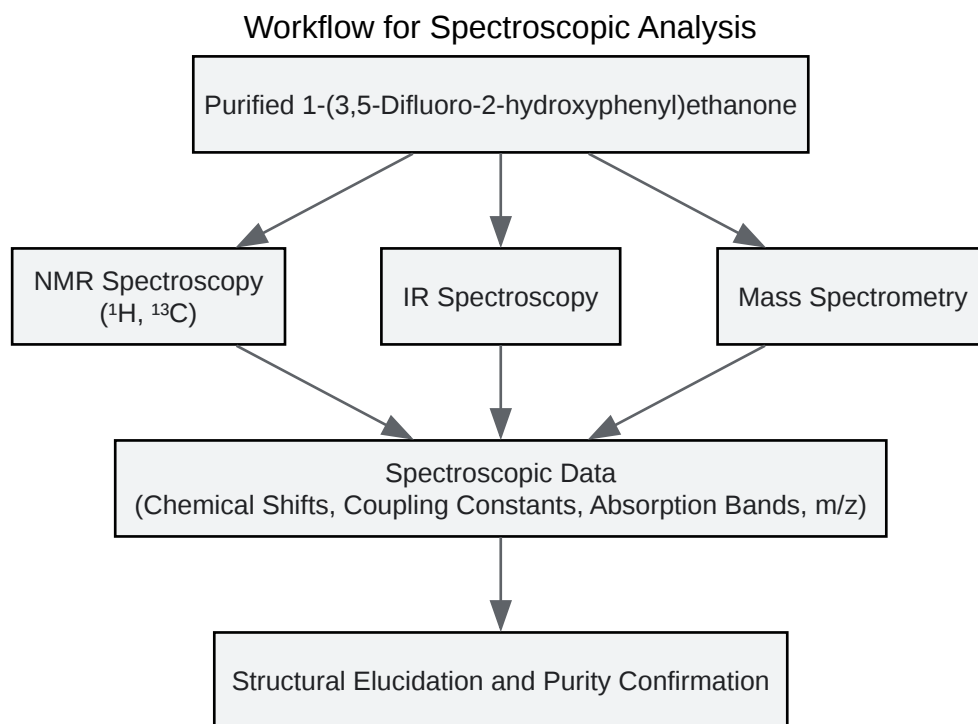
#### Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a thin film of the sample on a KBr plate or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.
- Data Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Expected characteristic absorption bands include a broad O-H stretch (around 3400-3200  $\text{cm}^{-1}$ ), C-H stretches (around 3100-3000  $\text{cm}^{-1}$ ), a C=O stretch (around 1650-1630  $\text{cm}^{-1}$ ), C=C aromatic stretches (around 1600-1450  $\text{cm}^{-1}$ ), and C-F stretches (around 1300-1100  $\text{cm}^{-1}$ ).

#### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer. The resulting spectrum should show the molecular ion peak corresponding to the mass of the compound, as well as potential fragment ions.

#### Diagram 2: Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic analysis of the synthesized compound.

## Conclusion

This technical guide provides an overview of the predicted spectroscopic data and a general synthetic and analytical framework for **1-(3,5-Difluoro-2-hydroxyphenyl)ethanone**. While experimentally verified spectra are not readily available in the public domain, the information presented here, based on established chemical principles, serves as a valuable resource for researchers working with this and related compounds. The detailed protocols offer a starting point for the synthesis and rigorous characterization required in a research and development setting.

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